molecular formula C17H15FN2O2S B3677974 5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione

5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B3677974
M. Wt: 330.4 g/mol
InChI Key: DKIKRKKVOFFACD-OVCLIPMQSA-N
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Description

The compound “5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the indole nucleus . Pyrrole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions with acceptable procedures and yields . For instance, pyrrole derivatives can be synthesized via one-pot three-component reactions under microwave irradiation . The synthesis of the specific compound “5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione” would likely involve similar methods, but specific synthesis steps would depend on the exact structure and functional groups present.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is aromatic due to the delocalization of π-electrons . The compound also contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen atoms. The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and MS .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrrole rings are known to undergo electrophilic substitution due to the delocalization of π-electrons . The compound could also participate in reactions involving the thiazolidine ring or the other functional groups present.

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. As a pyrrole derivative, it could potentially have a wide range of biological activities . The exact mechanism of action would need to be determined through biological testing and possibly molecular docking studies.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physical and chemical properties. Some similar compounds have been found to be non-hemolytic and non-toxic , but the safety and hazards of this specific compound would need to be assessed through appropriate testing.

Future Directions

Given the wide range of biological activities of pyrrole derivatives , this compound could potentially be explored for various therapeutic applications. Future research could involve synthesizing the compound, testing its biological activity, and optimizing its properties for potential use as a therapeutic agent.

properties

IUPAC Name

(5E)-5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10-7-12(8-15-16(21)19(3)17(22)23-15)11(2)20(10)14-6-4-5-13(18)9-14/h4-9H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIKRKKVOFFACD-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)/C=C/3\C(=O)N(C(=O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione

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